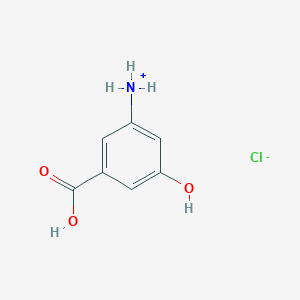
CID 17216
Overview
Description
CID 17216 is a useful research compound. Its molecular formula is C4H10N2S and its molecular weight is 118.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 17216 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 17216 including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Dissecting Signal Transductions : CID is widely used to study biological processes, particularly in dissecting signal transductions. It offers control over protein function with unprecedented precision and spatiotemporal resolution, facilitating the understanding of membrane and protein trafficking (Voss, Klewer, & Wu, 2015).
Mammalian Inducible Gene Regulation : PROTAC-CID platforms have been developed for inducible gene regulation and editing in mammals, offering a versatile molecular toolbox for gene activation in vivo and expanding the scope of chemically inducible gene regulation (Ma et al., 2023).
Reversible Control of Protein Localization : A novel chemical inducer of protein dimerization has been developed to control peroxisome transport and mitotic checkpoint signaling in living cells, enhancing the spatiotemporal control offered by CID (Aonbangkhen et al., 2018).
Characterization of Modified Oligonucleotides : The tandem mass spectrometry technique has been employed to sequence chemically modified oligonucleotides, providing a detailed characterization essential for ensuring the quality of therapeutic oligonucleotides under good manufacture practice (GMP) regulations (Gao et al., 2013).
Solving Problems in Cell Biology : CID techniques have resolved numerous issues in cell biology and related fields, particularly in understanding the "signaling paradox" and how a small pool of signaling molecules can generate a wide range of responses (DeRose, Miyamoto, & Inoue, 2013).
Water Use Efficiency and Productivity in Barley : The application of carbon isotope discrimination (CID) as a selection criterion has been evaluated for improving water use efficiency and productivity in barley, indicating its potential as a reliable method for selection in barley breeding programs (Anyia et al., 2007).
Chemically Inducible Heterotrimerization System : A chemically inducible trimerization (CIT) system has been developed, offering additional manipulation in live cells to address otherwise intractable biology questions and engineer cell functions for future synthetic biology applications (Wu et al., 2020).
properties
IUPAC Name |
N,N,N'-trimethylcarbamimidothioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2S/c1-5-4(7)6(2)3/h1-3H3,(H,5,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAEZSIYNWDWMMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(N(C)C)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN=C(N(C)C)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 17216 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















